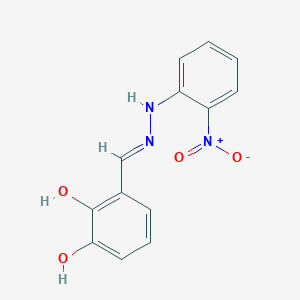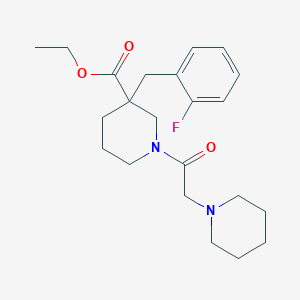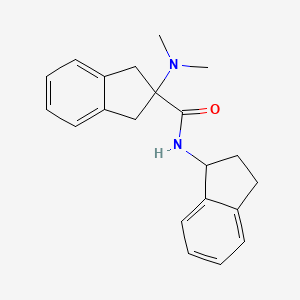![molecular formula C14H22N4O2S2 B5962276 1-acetyl-N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B5962276.png)
1-acetyl-N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-acetyl-N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a piperidine ring, which is a common structural motif in many pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-acetyl-N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide typically involves multiple steps, starting with the formation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides under basic conditions to form the thiadiazole core . The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the thiadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification methods such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-acetyl-N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the piperidine ring can be reduced to form alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the acetyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: Thiadiazole derivatives have shown antimicrobial and antifungal activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-acetyl-N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiadiazole ring can bind to specific sites on these targets, disrupting their normal function. This can lead to the inhibition of key biological processes, such as DNA replication in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide: Similar structure but lacks the piperidine ring.
1-(furan-2-ylcarbonyl)piperidine-4-carboxamide: Contains a piperidine ring but has a different substituent on the thiadiazole ring.
Uniqueness
1-acetyl-N-[5-(butan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide is unique due to the combination of the thiadiazole and piperidine rings, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
1-acetyl-N-(5-butan-2-ylsulfanyl-1,3,4-thiadiazol-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O2S2/c1-4-9(2)21-14-17-16-13(22-14)15-12(20)11-5-7-18(8-6-11)10(3)19/h9,11H,4-8H2,1-3H3,(H,15,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDOADRYOMZFSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=NN=C(S1)NC(=O)C2CCN(CC2)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2,3-difluorobenzyl)-4-{1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]-3-pyrrolidinyl}piperidine](/img/structure/B5962198.png)
![N-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5962201.png)

![4-methyl-N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]-1,3-oxazole-5-carboxamide](/img/structure/B5962216.png)
![5-[1-[5-Methyl-4-(2-methylpyrazol-3-yl)pyrimidin-2-yl]pyrrolidin-2-yl]-3-pyridin-3-yl-1,2,4-oxadiazole](/img/structure/B5962218.png)

![3-{[4-(1-hydroxy-2-phenylethyl)-1-piperidinyl]carbonyl}benzonitrile](/img/structure/B5962234.png)

![Methyl 3-({[4-(4-nitrophenoxy)phenyl]carbonyl}amino)benzoate](/img/structure/B5962243.png)

![2,8-BIS(PYRIDIN-2-YL)-1H,2H,8H,9H-PYRIDO[4,3-B]1,6-NAPHTHYRIDINE-1,9-DIONE](/img/structure/B5962265.png)
![1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}-3-(2-phenylethyl)piperidine](/img/structure/B5962269.png)
![4-(butan-2-yl)-N'-[(E)-(2-hydroxyphenyl)methylidene]benzenesulfonohydrazide](/img/structure/B5962284.png)
![2-[(6-quinolinyloxy)methyl]-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B5962289.png)
